molecular formula C50H56MgN2O8S2 B12425435 magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate

magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate

Cat. No.: B12425435
M. Wt: 901.4 g/mol
InChI Key: UJYFZCVPOSZDMK-YPPDDXJESA-L
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Description

Magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate is a complex organic compound that features a magnesium ion coordinated to a chiral ethoxy-substituted propanoate ligand This compound is notable for its intricate structure, which includes a pyrrole ring substituted with a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine in the presence of an acid catalyst.

    Substitution Reactions:

    Formation of the Propanoate Ligand: The ethoxy-substituted propanoate ligand can be synthesized through esterification reactions involving the corresponding carboxylic acid and ethanol in the presence of an acid catalyst.

    Coordination to Magnesium: The final step involves the coordination of the synthesized ligand to a magnesium ion, which can be achieved by reacting the ligand with a magnesium salt, such as magnesium chloride, in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the synthesis of the pyrrole ring and the substitution reactions, as well as the use of automated systems for the coordination step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanylphenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups in the propanoate ligand, potentially leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group in the propanoate ligand.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Substituted propanoates.

Scientific Research Applications

    Chemistry: The compound can be used as a ligand in coordination chemistry to study the properties of magnesium complexes.

    Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of conditions related to magnesium deficiency.

    Industry: The compound’s unique structure may make it useful in the development of new materials, particularly in the field of catalysis.

Mechanism of Action

The mechanism of action of magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate likely involves the coordination of the magnesium ion to various molecular targets. Magnesium is known to play a crucial role in many enzymatic reactions, and the compound’s structure suggests that it may interact with enzymes involved in metabolic pathways. The presence of the pyrrole ring and the methylsulfanylphenyl group may also contribute to the compound’s activity by facilitating interactions with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate: Similar structure but lacks the methylsulfanyl group.

    Magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfonylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate: Similar structure but contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

Magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate is unique due to the presence of the methylsulfanylphenyl group, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C50H56MgN2O8S2

Molecular Weight

901.4 g/mol

IUPAC Name

magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate

InChI

InChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*24-;/m00./s1

InChI Key

UJYFZCVPOSZDMK-YPPDDXJESA-L

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2]

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2]

Origin of Product

United States

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